molecular formula C34H34N2O2 B13125004 1,4-Bis(butyl(phenyl)amino)anthracene-9,10-dione CAS No. 61715-44-4

1,4-Bis(butyl(phenyl)amino)anthracene-9,10-dione

Cat. No.: B13125004
CAS No.: 61715-44-4
M. Wt: 502.6 g/mol
InChI Key: JCMXDZWTUHILJC-UHFFFAOYSA-N
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Description

1,4-Bis(butyl(phenyl)amino)anthracene-9,10-dione is an anthracene derivative known for its unique structural and electronic properties. This compound is part of a broader class of anthracene-based derivatives that have been extensively studied for their photophysical, electrochemical, and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(butyl(phenyl)amino)anthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthracene-9,10-dione with butyl(phenyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution of chlorine atoms by the butyl(phenyl)amino groups .

Industrial Production Methods

These methods would involve large-scale reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(butyl(phenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, quinones, and dihydroanthracenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-Bis(butyl(phenyl)amino)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis(butyl(phenyl)amino)anthracene-9,10-dione involves its interaction with molecular targets through its electronic and structural properties. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, its ability to undergo redox reactions makes it a candidate for use in electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(butyl(phenyl)amino)anthracene-9,10-dione stands out due to its specific butyl(phenyl)amino substitution, which imparts unique electronic and photophysical properties. This makes it particularly useful in applications requiring precise control over electronic characteristics, such as in organic semiconductors and photodynamic therapy .

Properties

CAS No.

61715-44-4

Molecular Formula

C34H34N2O2

Molecular Weight

502.6 g/mol

IUPAC Name

1,4-bis(N-butylanilino)anthracene-9,10-dione

InChI

InChI=1S/C34H34N2O2/c1-3-5-23-35(25-15-9-7-10-16-25)29-21-22-30(36(24-6-4-2)26-17-11-8-12-18-26)32-31(29)33(37)27-19-13-14-20-28(27)34(32)38/h7-22H,3-6,23-24H2,1-2H3

InChI Key

JCMXDZWTUHILJC-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=CC=C1)C2=C3C(=C(C=C2)N(CCCC)C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O

Origin of Product

United States

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